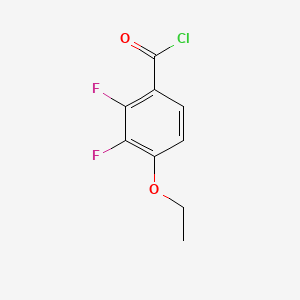

4-Ethoxy-2,3-difluorobenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,3-difluorobenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 . It is used in various chemical synthesis studies .

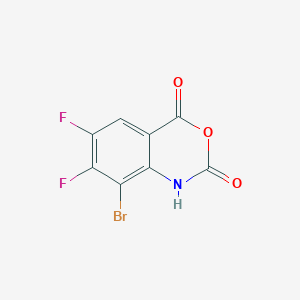

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (9 (10)13)7 (11)8 (6)12/h3-4H,2H2,1H3 . The molecular weight of this compound is 220.6 .Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 220.6 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the searched resources .Scientific Research Applications

Electrochemistry and Ionic Liquids

4-Ethoxy-2,3-difluorobenzoyl chloride has implications in the field of electrochemistry, specifically in the study and development of ionic liquids. For instance, the electrochemical properties of novel ionic liquids for electric double layer capacitor applications have been explored, where an aliphatic quaternary ammonium salt with a methoxyethyl group on the nitrogen atom formed an ionic liquid when combined with tetrafluoroborate and bis(trifluoromethylsulfonyl)imide anions, suggesting potential utility of similar structures in electrochemical applications (Sato, Masuda, & Takagi, 2004).

Synthesis of Heterocyclic Compounds

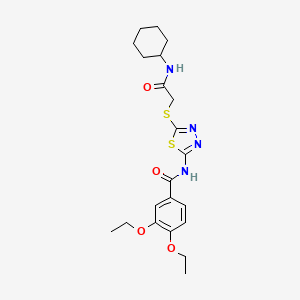

The molecule is valuable in the synthesis of heterocyclic compounds, offering a versatile precursor for the preparation of trifluoromethyl-substituted heteroarenes. This includes the synthesis of thiophenes, furans, pyrrols, and piperazines, demonstrating the compound's role in diversifying synthetic routes for pharmaceuticals and agrochemicals (Sommer, Braun, Schröder, & Kirschning, 2017).

Material Science and Photovoltaic Devices

In material science, derivatives of this compound have been utilized for enhancing the electron acceptor properties in organic bulk heterojunction photovoltaic devices. For instance, graphene oxide linked to 3,5-dinitrobenzoyl chloride has shown to improve the performance of poly-(3-hexylthiophene) based photovoltaic devices, indicating the potential of this compound derivatives in the development of more efficient energy materials (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

Advanced Synthesis Techniques

The compound has been implicated in advanced synthesis techniques, such as in the chloroperoxidase-mediated chlorination of aromatic groups in fulvic acid, showcasing its utility in organic synthesis and modification of natural products for various applications, including environmental studies (Niedan, Pavasars, & Oberg, 2000).

Properties

IUPAC Name |

4-ethoxy-2,3-difluorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(9(10)13)7(11)8(6)12/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIZLROTPPAIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)

![Methyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2673741.png)

![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)

![(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2673746.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone](/img/structure/B2673749.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673751.png)

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)